molecular formula C12H13ClO2 B1626032 Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61346-39-2

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B1626032
CAS No.: 61346-39-2
M. Wt: 224.68 g/mol
InChI Key: WSIBWWKHGLSKEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of an indene core with an ethyl ester group attached to the carboxylate position. The chlorine atom is positioned at the 6th carbon of the indene ring. Refer to the for a visual representation.

Future Directions

: Hawley, Gessner G. (1977). The Condensed Chemical Dictionary. Van Nostrand Reinhold Company. : International Union of Pure and Applied Chemistry (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry. : NIST Chemistry WebBook : Nichols, D. E; Brewster, W. K; Johnson, M. P; Oberlender, R; Riggs, R. M (1990). “Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)”. Journal of Medicinal Chemistry, 33(2), 703–10.

Properties

IUPAC Name

ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIBWWKHGLSKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488108
Record name Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61346-39-2
Record name Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
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Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 3
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Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 4
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 5
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 6
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

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